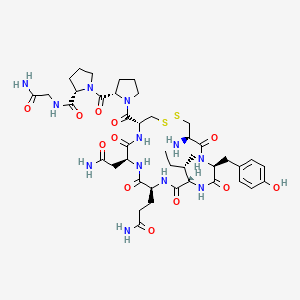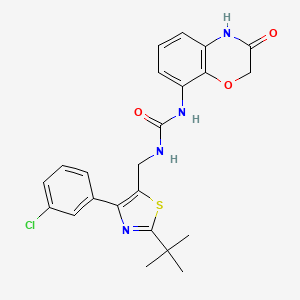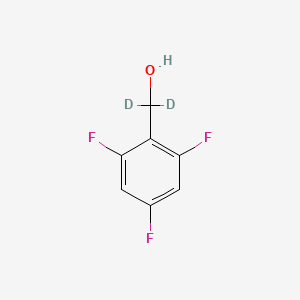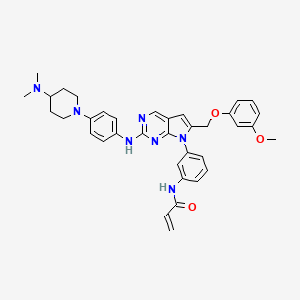
5-HT6R antagonist 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-HT6R antagonist 2 is a compound that targets the serotonin type 6 receptor (5-HT6R). This receptor is a subtype of serotonin receptor that is primarily found in the brain and is involved in various neurological processes, including cognitive function, brain development, and synaptic plasticity . The compound is of significant interest in the field of neuropharmacology due to its potential therapeutic applications in treating neurodegenerative and psychiatric disorders .
準備方法
The synthesis of 5-HT6R antagonist 2 involves a series of chemical reactions. One common synthetic route includes the mechanochemical synthesis of 1-(arylsulfonyl-isoindol-2-yl)piperazine derivatives . This method is considered sustainable and involves the use of specific reagents and conditions to achieve the desired product. Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity while minimizing environmental impact .
化学反応の分析
5-HT6R antagonist 2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the inversion of the sulfonamide bond combined with its incorporation into the isoindoline scaffold can switch the functional profile of the compound at Gs signaling with no impact at the Cdk5 pathway .
科学的研究の応用
5-HT6R antagonist 2 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationship of serotonin receptor antagonists. In biology, it is used to investigate the role of 5-HT6R in cognitive function and brain development. In medicine, it has potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease and psychiatric disorders such as schizophrenia . Additionally, it is used in the development of multitarget treatment strategies for complex diseases .
作用機序
The mechanism of action of 5-HT6R antagonist 2 involves blocking the serotonin type 6 receptor, which is a G protein-coupled receptor (GPCR) that mediates excitatory neurotransmission . By antagonizing this receptor, the compound can modulate the imbalance between excitatory and inhibitory neurotransmitters, thereby improving cognitive function and reducing symptoms of neurological disorders . The molecular targets and pathways involved include the Gs adenylyl cyclase pathway and the regulation of M-currents in the hippocampus .
類似化合物との比較
5-HT6R antagonist 2 can be compared with other similar compounds, such as SB-271046 and PZ-1922 . These compounds also target the serotonin type 6 receptor but may have different functional profiles and therapeutic applications. For example, PZ-1922 is a triple-acting compound that targets serotonin type 6 and 3 receptors as well as monoamine oxidase type B, making it a potential treatment for Alzheimer’s disease . The uniqueness of this compound lies in its specific functional profile and its potential for treating a wide range of neurological disorders.
特性
分子式 |
C23H31N3O2 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
1-[4-(4-methoxyphenyl)-6-(oxan-4-ylmethyl)pyridin-2-yl]-4-methylpiperazine |
InChI |
InChI=1S/C23H31N3O2/c1-25-9-11-26(12-10-25)23-17-20(19-3-5-22(27-2)6-4-19)16-21(24-23)15-18-7-13-28-14-8-18/h3-6,16-18H,7-15H2,1-2H3 |
InChIキー |
PUBRPXUPIQJZBT-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC(=CC(=N2)CC3CCOCC3)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





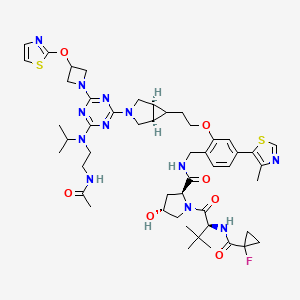
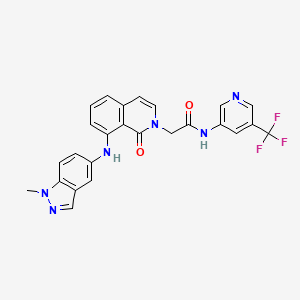
![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
